molecular formula C10H15N3O2 B13628368 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13628368
M. Wt: 209.24 g/mol
InChI Key: BRTMFSKIRLMJCF-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound featuring a cyclopropylamine group, a methyl-substituted propanoic acid backbone, and a 1H-imidazole heterocycle. Its structural uniqueness lies in the cyclopropylamino group, which enhances metabolic stability compared to linear alkylamines .

Key physicochemical properties include:

  • Molecular formula: C₁₁H₁₅N₃O₂
  • CAS numbers: 1250284-99-1 (free acid) and 1342030-85-6 (ethylamino variant) .
  • Synthesis: Typically involves coupling of cyclopropylamine with imidazole-containing precursors under acidic conditions, as inferred from analogous syntheses (e.g., sulfuric acid in methanol for ester intermediates) .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid

InChI

InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)

InChI Key

BRTMFSKIRLMJCF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C(=O)O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.

    Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the cyclopropylamino group.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is part of a broader class of cyclopropylamino-substituted propanoic acids. Key analogs include:

Compound Name CAS Number Heterocycle Substituents Molecular Weight (g/mol) Notes
2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoic acid 1250284-99-1 1H-imidazole Methyl, cyclopropylamino 221.26 Enhanced metabolic stability
2-(Cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide 1249635-86-6 1H-1,2,4-triazole Cyclopropylamino, amide 225.25 Increased polarity due to amide group
2-(Cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid 1248261-18-8 1H-pyrazole Cyclopropylamino 209.23 Reduced steric hindrance
Methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate 1507228-21-8 1H-imidazole Methyl ester, cyclopropylamino 235.28 Discontinued due to stability issues
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid 1342030-85-6 1H-imidazole Ethylamino, cyclopropyl 235.28 Lower metabolic stability vs. cyclopropylamino

Key Observations :

  • Ester vs. Acid : The methyl ester variant (CAS 1507228-21-8) was discontinued, likely due to hydrolysis instability under physiological conditions .

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